molecular formula C14H10BrClO2 B14022659 Benzyl 2-bromo-6-chlorobenzoate

Benzyl 2-bromo-6-chlorobenzoate

Cat. No.: B14022659
M. Wt: 325.58 g/mol
InChI Key: WYUGWUGFXUMGAS-UHFFFAOYSA-N
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Description

Benzyl 2-bromo-6-chlorobenzoate: is an organic compound with the molecular formula C14H10BrClO2 It is a derivative of benzoic acid, where the benzyl group is esterified with 2-bromo-6-chlorobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-bromo-6-chlorobenzoate typically involves the esterification of 2-bromo-6-chlorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-bromo-6-chlorobenzoic acid+benzyl alcoholacid catalystBenzyl 2-bromo-6-chlorobenzoate+water\text{2-bromo-6-chlorobenzoic acid} + \text{benzyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-bromo-6-chlorobenzoic acid+benzyl alcoholacid catalyst​Benzyl 2-bromo-6-chlorobenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of microreactors can enhance the reaction rate and ensure uniform mixing of reactants.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzyl 2-bromo-6-chlorobenzoate can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The benzyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Benzyl 2-bromo-6-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and inhibition due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-bromo-6-chlorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Benzyl 2-bromobenzoate
  • Benzyl 2-chlorobenzoate
  • Benzyl 2,6-dichlorobenzoate

Comparison: Benzyl 2-bromo-6-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. Compared to Benzyl 2-bromobenzoate and Benzyl 2-chlorobenzoate, the dual halogenation in this compound provides distinct chemical and physical properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C14H10BrClO2

Molecular Weight

325.58 g/mol

IUPAC Name

benzyl 2-bromo-6-chlorobenzoate

InChI

InChI=1S/C14H10BrClO2/c15-11-7-4-8-12(16)13(11)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

WYUGWUGFXUMGAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2Br)Cl

Origin of Product

United States

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